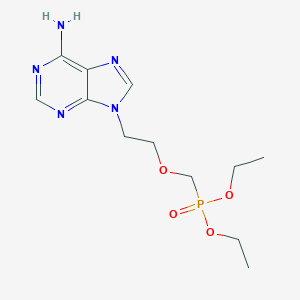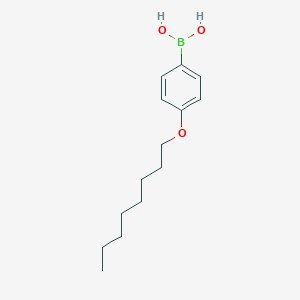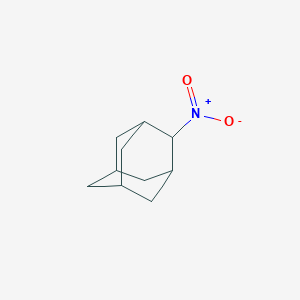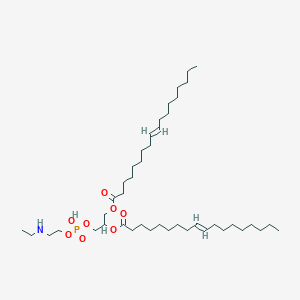
N-Ethyl-dope
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-dope (NED) is a synthetic compound that belongs to the class of dopaminergic drugs. It is a derivative of dopamine and has been used in scientific research to study the biochemical and physiological effects of dopaminergic drugs.
Wirkmechanismus
N-Ethyl-dope acts on the dopaminergic system by increasing the release of dopamine and inhibiting its reuptake. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic signaling. N-Ethyl-dope also acts as a partial agonist at dopamine receptors, which further enhances dopaminergic signaling.
Biochemische Und Physiologische Effekte
N-Ethyl-dope has been shown to increase locomotor activity, improve cognitive function, and enhance mood in animal models. It has also been shown to increase dopamine release in the striatum and prefrontal cortex. N-Ethyl-dope has been found to have a similar pharmacological profile to other dopaminergic drugs, such as amphetamine and methylphenidate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Ethyl-dope in lab experiments is its high potency and selectivity for the dopaminergic system. This allows for precise manipulation of dopaminergic signaling in experimental models. However, N-Ethyl-dope has a short half-life and can rapidly metabolize, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-Ethyl-dope. One area of interest is the use of N-Ethyl-dope in the treatment of neurodegenerative diseases such as Parkinson's disease. N-Ethyl-dope has been shown to increase dopamine release, which could potentially improve motor function in Parkinson's disease patients. Another area of interest is the development of novel dopaminergic drugs based on the structure of N-Ethyl-dope. These drugs could have improved pharmacological properties and therapeutic potential compared to existing dopaminergic drugs.
Conclusion:
N-Ethyl-dope is a synthetic compound that has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been synthesized by the reaction of dopamine with ethyl iodide, and has been found to increase dopamine release and enhance dopaminergic signaling. N-Ethyl-dope has several advantages and limitations for use in lab experiments, and has potential future directions for research in the treatment of neurodegenerative diseases and the development of novel dopaminergic drugs.
Synthesemethoden
N-Ethyl-dope can be synthesized by the reaction of dopamine with ethyl iodide in the presence of a base. The reaction results in the formation of N-Ethyl-dope, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-dope has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been used to investigate the mechanisms of action of dopaminergic drugs and their effects on behavior, cognition, and mood. N-Ethyl-dope has also been used to study the effects of dopaminergic drugs on neurodegenerative diseases such as Parkinson's disease.
Eigenschaften
CAS-Nummer |
121521-33-3 |
|---|---|
Produktname |
N-Ethyl-dope |
Molekularformel |
C43H82NO8P |
Molekulargewicht |
772.1 g/mol |
IUPAC-Name |
[3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+ |
InChI-Schlüssel |
DZYSBRAFLSOLER-FLFKKZLDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-ethyl-1,2-dioleoylphosphatidylethanolamine N-ethyl-DOPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
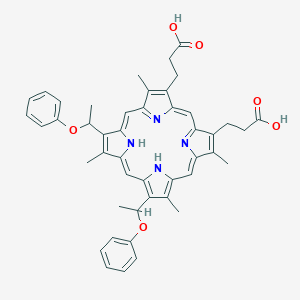
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
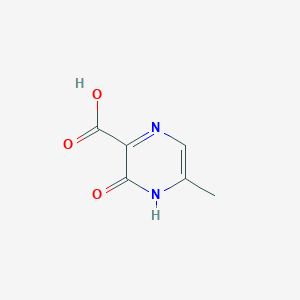
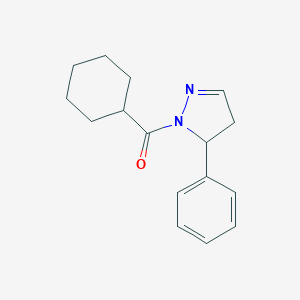
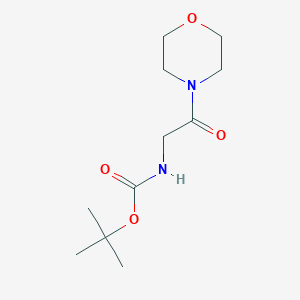
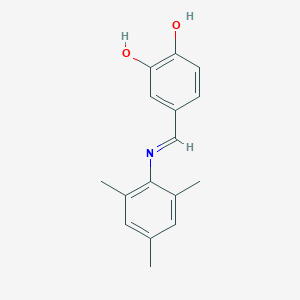
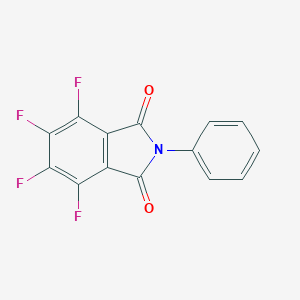
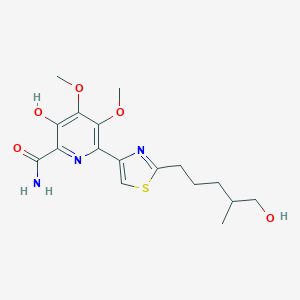
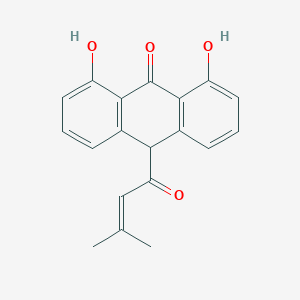
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
